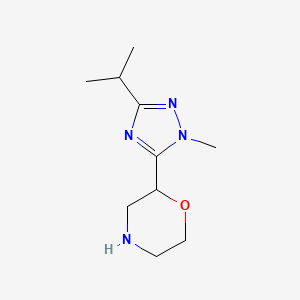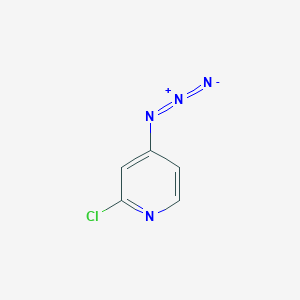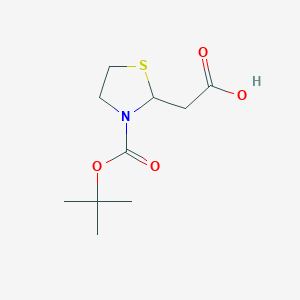
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the nitrogen atom, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid typically involves the reaction of thiazolidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing the compound to act as a prodrug that can be activated under specific conditions. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Another Boc-protected compound with a similar structure but different ring system.
2-(6-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: A compound with a pyrazine ring instead of a thiazolidine ring.
Uniqueness
2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its pharmacological activity, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H17NO4S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
WDLNGGVWTABTTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCSC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


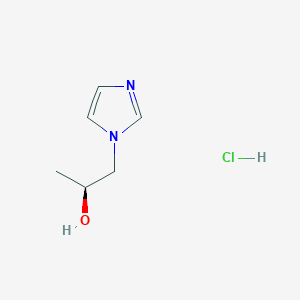
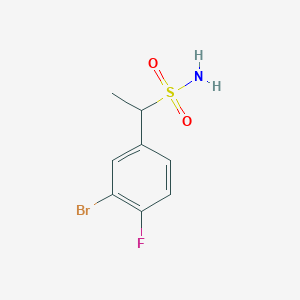
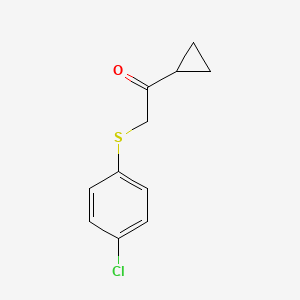


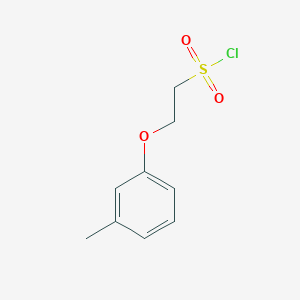
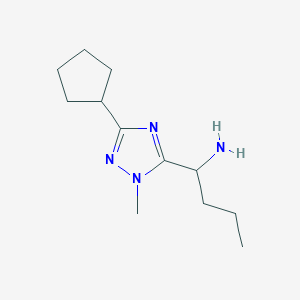
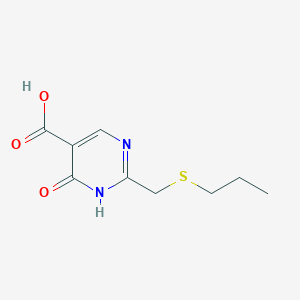
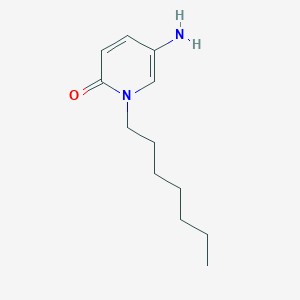

![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
